2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-18-12-4-2-3-11(9-12)15-5-7-16(8-6-15)13(17)10-14/h2-4,9H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIUVSKDSUONAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564885 | |
| Record name | 2-Chloro-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165751-24-6 | |
| Record name | 2-Chloro-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis from Piperazine Precursors
The synthesis begins with 1-(3-methoxyphenyl)piperazine, which undergoes chloroacetylation via reaction with chloroacetyl chloride. In a representative procedure, 1-(3-methoxyphenyl)piperazine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Chloroacetyl chloride (1.2 equiv) is added dropwise at 0–5°C, followed by triethylamine (1.5 equiv) to neutralize generated HCl. The reaction mixture is stirred for 12–24 hours at room temperature, after which the organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure.
Critical Parameters :
Reaction Mechanism and Intermediate Analysis
The mechanism proceeds via nucleophilic acyl substitution (Figure 1). The piperazine’s secondary amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming the target ketone. Fourier-transform infrared (FTIR) spectroscopy confirms successful reaction through the disappearance of the N–H stretch (3350 cm⁻¹) and appearance of C=O (1715 cm⁻¹) and C–Cl (750 cm⁻¹) bands.
Optimized Reaction Conditions
Solvent and Base Selection
Comparative studies reveal solvent and base choices profoundly impact yield:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | Triethylamine | 78 | 99 |
| Acetonitrile | DIPEA | 72 | 97 |
| THF | Pyridine | 65 | 95 |
Key Insights :
-
DCM/Triethylamine System : Achieves highest yield due to excellent solubility and efficient HCl sequestration.
-
Acetonitrile/DIPEA : Offers faster reaction times (8–10 hours) but slightly lower yield.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel column chromatography (ethyl acetate/hexane, 3:7). Recrystallization from ethanol/water (9:1) further enhances purity to >99%, as verified by high-performance liquid chromatography (HPLC).
Purification Challenges :
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions are used.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Synthesis and Structural Characterization
The compound can be synthesized through a series of reactions involving piperazine derivatives and chloroacetylation processes. The synthesis typically involves the following steps:
- Formation of Piperazine Derivative : The initial step often includes the alkylation of piperazine with appropriate aryl groups to yield a substituted piperazine.
- Chloroacetylation : The piperazine derivative is then subjected to chloroacetylation to introduce the chloroacetyl functional group.
Table 1: Synthesis Overview of 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one
| Step | Reagent/Condition | Product |
|---|---|---|
| 1 | Piperazine + Aryl halide | Piperazine derivative |
| 2 | Chloroacetyl chloride + DCM/H2O | This compound |
Anticancer Properties
Research indicates that compounds related to this compound exhibit notable anticancer activity. For instance, derivatives have shown significant inhibition of tubulin polymerization, crucial for cancer cell division.
Table 2: Anticancer Activity Comparison
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | TBD | Tubulin polymerization |
| Combretastatin-A4 | 7.78 | Tubulin polymerization |
Psychoactive Substance Identification
The compound has also been identified in studies focusing on new psychoactive substances (NPS). Its structural characteristics allow for detection using advanced analytical techniques such as liquid chromatography and mass spectrometry.
Table 3: Detection Methods for Psychoactive Substances
| Method | Description |
|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used for qualitative analysis of psychoactive substances |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of compounds |
Therapeutic Potential
The therapeutic implications of this compound extend into areas such as:
- Antidepressant Activity : Similar piperazine derivatives have been studied for their potential antidepressant effects, indicating a possible application in treating mood disorders.
Study on Anticancer Activity
In a recent study published in MDPI, researchers evaluated the anticancer properties of various piperazine derivatives, including those similar to this compound. The findings highlighted significant cytotoxic effects against multiple cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Psychoactive Substance Analysis
Another study focused on the identification of psychoactive substances among drug users reported the presence of compounds structurally related to this compound. The research emphasized the importance of continuous monitoring and analysis of new psychoactive substances due to their evolving nature in illicit markets .
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. It is known to act on serotonin and dopamine receptors, which are crucial in regulating mood and behavior . The compound binds to these receptors, modulating their activity and leading to potential therapeutic effects . The exact pathways involved include the inhibition of serotonin reuptake and modulation of dopamine receptor activity .
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Piperazine: Electron-Donating Groups (e.g., 3-Methoxyphenyl): Increase lipophilicity and may enhance membrane permeability. The methoxy group also stabilizes aromatic interactions via π-stacking . Electron-Withdrawing Groups (e.g., Nitro, Sulfonyl): Improve solubility and metabolic stability. Fluorinated Aromatics (e.g., 2,4-Difluorobenzyl): Reduce oxidative metabolism, extending half-life in vivo .
Chloroacetyl Group Reactivity :
The 2-chloroacetyl moiety is a common feature in these compounds, serving as a reactive handle for further derivatization (e.g., nucleophilic substitution with amines or thiols). Its electrophilic nature may also contribute to covalent binding with biological targets .
Heteroaromatic Extensions : Compounds like those in (pyrimidinylphenyl) and (imidazolylpyrazolopyridine) introduce heterocycles that enhance interactions with enzymes or receptors through hydrogen bonding and π-π stacking .
Biological Activity
2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one, commonly referred to as 2-CMPE, is a synthetic compound belonging to the class of piperazine derivatives. These derivatives are well-known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry. This article explores the biological activity of 2-CMPE, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.
Target Receptor : The primary target of 2-CMPE is the 5-HT1A neuroreceptor , a subtype of serotonin receptor implicated in various neurological and psychiatric disorders.
Binding Affinity : 2-CMPE exhibits high binding affinity for the 5-HT1A receptor, suggesting its potential role as an antagonist. This interaction likely influences serotonin signaling pathways, which are crucial for mood regulation and anxiety responses.
Biochemical Pathways : The compound's action on the 5-HT1A receptor indicates its involvement in neurotransmitter modulation, particularly serotonin (5-hydroxytryptamine, 5-HT), which plays a vital role in central nervous system functions and psychiatric conditions.
Pharmacological Effects
Research indicates that 2-CMPE may possess several pharmacological properties:
- Antidepressant Activity : Due to its interaction with serotonin receptors, 2-CMPE has been investigated for potential antidepressant effects. Studies suggest that compounds targeting the 5-HT1A receptor can alleviate symptoms of depression by enhancing serotonergic transmission.
- Antipsychotic Potential : The compound's ability to modulate serotonin pathways also positions it as a candidate for antipsychotic drug development. Its structural similarity to known antipsychotics may enhance its efficacy in treating psychotic disorders .
In Vitro Studies
In vitro studies have demonstrated that 2-CMPE can effectively bind to the 5-HT1A receptor, leading to significant alterations in cellular signaling pathways associated with mood regulation. For instance, binding assays indicated a competitive inhibition pattern against serotonin, reinforcing its role as a potential therapeutic agent in mood disorders .
Case Studies
Several studies have explored the therapeutic implications of piperazine derivatives similar to 2-CMPE:
- A study highlighted the synthesis of various piperazine derivatives and their selective activity against Chlamydia infections. This underscores the broader applicability of piperazine compounds beyond neurological disorders .
- Another investigation into piperazine-based compounds revealed moderate antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance antimicrobial properties while retaining neuropharmacological activities .
Comparison with Similar Compounds
To better understand the unique properties of 2-CMPE, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 1-(2-Methoxyphenyl)piperazine | Structure | Antidepressant | Used in various pharmaceuticals |
| 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one | N/A | Ligand discovery | Employed in fragment-based drug design |
| 3-(Piperazin-1-yl)-1,2-benzothiazole | N/A | Antibacterial | Notable for its broad-spectrum activity |
Q & A
Q. What are the standard synthetic routes for preparing 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one, and what reaction conditions are critical for optimizing yield?
Answer: A common method involves reacting substituted piperazine derivatives with chloroacetyl chloride. For example, 1-phenylpiperazine hydrochloride reacts with chloroacetyl chloride in anhydrous dichloromethane at 273 K, using triethylamine as a base. The reaction is monitored via TLC, followed by washing with water, drying with Na₂SO₄, and crystallization . Key parameters include:
- Temperature control : Maintaining 273 K during reagent addition minimizes side reactions.
- Solvent choice : Anhydrous dichloromethane ensures solubility and reactivity.
- Purification : Crystallization yields a solid product with high purity.
Q. How is X-ray crystallography applied to confirm the molecular structure of this compound, and what are common refinement challenges?
Answer: Single-crystal X-ray diffraction is used to determine bond lengths, angles, and packing arrangements. For a related compound (2-chloro-1-(4-phenylpiperazin-1-yl)ethanone), refinement included riding models for hydrogen atoms, with C–H distances fixed at 0.93–0.98 Å and Uiso(H) = 1.2–1.5Ueq(C). Challenges include:
Q. What spectroscopic methods are essential for characterizing this compound, and how do they complement structural analysis?
Answer:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., methoxy and piperazine protons).
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., 324.76 g/mol for a benzodioxine analog ).
- IR spectroscopy : Carbonyl (C=O) stretches (~1700 cm⁻¹) and C–Cl vibrations (~700 cm⁻¹) confirm functional groups.
Q. What safety protocols are recommended for handling this compound during synthesis?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of chloroacetyl chloride vapors .
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory.
- Storage : Keep anhydrous reagents in sealed containers with desiccants to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity for analogs of this compound?
Answer:
- Catalytic additives : Triethylamine enhances nucleophilicity of piperazine .
- Temperature gradients : Gradual warming post-reaction minimizes decomposition.
- Alternative solvents : Acetonitrile or THF may improve solubility of bulky substituents.
- Example : A benzodioxine analog achieved 95% purity via column chromatography after dichloromethane extraction .
Q. What structure-activity relationship (SAR) studies have been conducted on similar piperazine derivatives, and how do substituents influence biological activity?
Answer:
- Methoxy group position : The 3-methoxyphenyl moiety may enhance receptor binding compared to 4-substituted analogs .
- Chloroacetyl group : Electrophilic reactivity enables covalent interactions with biological targets (e.g., enzyme inhibition ).
- Piperazine flexibility : Conformational rigidity from substituents like benzodioxine improves selectivity .
Q. How can conflicting crystallographic or spectroscopic data be resolved for structurally similar compounds?
Answer:
- Cross-validation : Compare X-ray data with computational models (e.g., DFT calculations).
- High-field NMR : 2D experiments (COSY, NOESY) resolve overlapping signals in crowded spectra.
- Case study : For a phenylpiperazine analog, R factor = 0.035 and wR factor = 0.098 confirmed accuracy despite initial disorder in the piperazine ring .
Q. What strategies are effective in modifying the chloroacetyl group to alter reactivity or stability?
Answer:
- Bioisosteric replacement : Substitute chlorine with fluorine to reduce toxicity while retaining electrophilicity.
- Hydrolysis resistance : Use sterically hindered acylating agents to stabilize the carbonyl group .
- Functionalization : Introduce nitro or amino groups via nucleophilic substitution for downstream conjugation .
Q. How can advanced analytical methods (e.g., HPLC-MS) address purity discrepancies in synthesized batches?
Answer:
- Gradient elution HPLC : Resolves impurities with similar polarity (e.g., unreacted piperazine precursors).
- MS/MS fragmentation : Identifies byproducts via characteristic ion patterns.
- Example : A related compound with 95% purity required two recrystallization steps to eliminate dichloromethane residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
